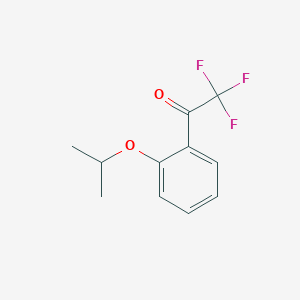

2'-iso-Propoxy-2,2,2-trifluoroacetophenone

Description

The Strategic Significance of the Trifluoromethyl Group in Molecular Design

The incorporation of a trifluoromethyl (-CF3) group is a key strategy in modern molecular design, particularly in medicinal chemistry and materials science. Its unique electronic properties and steric profile can profoundly alter the physicochemical characteristics of a parent molecule. The -CF3 group is highly electronegative and lipophilic, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. These attributes have made it a prevalent feature in many pharmaceutical and agrochemical compounds. The stability of the carbon-fluorine bond also imparts significant resistance to chemical and thermal degradation.

| Property Modified by -CF3 Group | Consequence in Molecular Design |

| Lipophilicity | Can improve absorption and distribution of bioactive molecules. |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. |

| Binding Affinity | Can alter electronic interactions with target proteins or receptors. |

| Acidity of Nearby Protons | Increases acidity, which can be crucial for catalytic activity. |

| Molecular Conformation | Influences the three-dimensional shape of the molecule. |

Overview of Acetophenone (B1666503) Core Structures and Their Synthetic Utility

Acetophenone, the simplest aromatic ketone, is a versatile precursor in organic synthesis. scbt.com Its core structure, consisting of a benzene (B151609) ring attached to an acetyl group, provides a reactive platform for a wide range of chemical transformations. scbt.com The carbonyl group and the adjacent methyl protons can participate in numerous reactions, including condensations, halogenations, and oxidations. This reactivity makes acetophenone and its derivatives ideal synthons for constructing more complex molecular architectures, from heterocyclic compounds to natural product analogs and polymers. scbt.combldpharm.com

Positioning 2'-iso-Propoxy-2,2,2-trifluoroacetophenone within the Broader Class of Trifluoroacetophenone Derivatives

This compound is a specific derivative within the trifluoroacetophenone family. It is structurally defined by the parent 2,2,2-trifluoroacetophenone (B138007) scaffold, which is known to be a useful organocatalyst for environmentally friendly oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide. thermofisher.comsigmaaldrich.comnih.gov The parent compound also serves as a monomer in the synthesis of fluorinated polymers that exhibit high thermal stability and desirable film-forming properties. google.comsigmaaldrich.com

The distinguishing feature of this compound is the presence of an isopropoxy group (-OCH(CH₃)₂) at the ortho (2') position of the phenyl ring. While specific research on this exact isomer is not widely available in published literature, its chemical nature can be inferred from its constituent parts. The trifluoroacetyl group (-COCF₃) acts as a strong electron-withdrawing group, while the ortho-isopropoxy group is an electron-donating group that also introduces significant steric bulk near the ketone functionality. This combination of electronic and steric effects would be expected to modulate the reactivity of the carbonyl group and the aromatic ring compared to the unsubstituted 2,2,2-trifluoroacetophenone. Such substitutions are often designed to fine-tune catalytic activity, solubility, or the properties of resulting polymers.

| Feature | Parent Compound (2,2,2-Trifluoroacetophenone) | 2'-iso-Propoxy Derivative |

| Core Structure | Phenyl ring bonded to a trifluoroacetyl group. | Phenyl ring bonded to a trifluoroacetyl group. |

| Substitution | Unsubstituted phenyl ring. | Isopropoxy group at the ortho (2') position. |

| Known Applications | Organocatalyst for oxidation; monomer for fluoropolymers. thermofisher.comgoogle.comsigmaaldrich.com | Not widely documented; properties are inferred from the parent structure and substituent effects. |

| Key Functional Groups | Trifluoromethyl ketone. | Trifluoromethyl ketone, ortho-alkoxy ether. |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(2)16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFEKDOHMBXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of 2 Iso Propoxy 2,2,2 Trifluoroacetophenone Analogs

Organocatalytic Activities of Perfluoroalkyl Ketones

Perfluoroalkyl ketones, particularly 2,2,2-trifluoroacetophenone (B138007), have emerged as highly efficient organocatalysts for a range of oxidation reactions. organic-chemistry.org Their efficacy stems from the ability to activate green oxidants like hydrogen peroxide under mild conditions, promoting environmentally benign chemical transformations. organic-chemistry.org These ketones are adept at catalyzing the epoxidation of alkenes and the oxidation of nitrogen-containing compounds such as tertiary amines and azines. organic-chemistry.orglookchem.com

Epoxidation of Alkenes Utilizing Trifluoroacetophenone as Catalystorganic-chemistry.orgnih.gov

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. 2,2,2-Trifluoroacetophenone has been identified as a superior organocatalyst for this reaction, demonstrating high efficiency at low catalyst loadings. organic-chemistry.orgacs.org This method is noted for being cheap, mild, fast, and environmentally friendly. organic-chemistry.orgacs.org

The 2,2,2-trifluoroacetophenone-catalyzed epoxidation protocol exhibits a broad substrate scope, accommodating a variety of olefins. organic-chemistry.org The reaction is effective for mono-, di-, and trisubstituted alkenes, which are converted to their corresponding epoxides in high to quantitative yields. organic-chemistry.orgacs.org The chemoselectivity of the process is excellent, as demonstrated by the selective epoxidation of the endocyclic double bond in the natural product limonene. acs.org Furthermore, the system is capable of epoxidizing more challenging substrates, such as terminal olefins and allylic alcohols, with high efficiency. acs.org The reaction conditions are generally mild, often proceeding at room temperature with short reaction times, typically around one hour. organic-chemistry.org

Table 1: Substrate Scope for the Epoxidation of Various Alkenes Catalyzed by 2,2,2-Trifluoroacetophenone organic-chemistry.orgacs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 95 |

| Styrene | Styrene oxide | 91 |

| trans-Stilbene | trans-Stilbene oxide | 99 |

| cis-Stilbene | cis-Stilbene oxide | 85 |

| Cinnamyl alcohol | 3-Phenyloxiran-2-yl)methanol | 94 |

| Limonene | Limonene oxide | 90 |

| Cholesterol | Cholesterol epoxide | 82 |

The mechanism of the trifluoroacetophenone-catalyzed epoxidation involves the in-situ formation of a more potent oxidizing agent. organic-chemistry.org In the presence of hydrogen peroxide and a nitrile, typically acetonitrile, a peroxycarboximidic acid intermediate is generated. organic-chemistry.org This intermediate is believed to be the active oxidant in the catalytic cycle. organic-chemistry.org Control experiments have shown that in the absence of acetonitrile, the oxidation is negligible, underscoring the crucial role of the peroxycarboximidic acid. acs.org The perfluoroalkyl ketone, which exists predominantly in its hydrate (B1144303) form in the aqueous reaction medium, is thought to interact with the peroxycarboximidic acid to generate the active species that performs the epoxidation. organic-chemistry.orglookchem.com This proposed pathway is supported by the detection of acetamide (B32628) as a byproduct, which is consistent with the consumption of the peroxycarboximidic acid intermediate. lookchem.com

A key advantage of this catalytic system is its synergy with hydrogen peroxide (H₂O₂), a green oxidant that produces water as its only byproduct. acs.orgresearchgate.net Hydrogen peroxide itself is a relatively poor oxidant for many organic substrates. acs.org However, when activated by the 2,2,2-trifluoroacetophenone catalyst in the presence of a nitrile, its oxidative power is significantly enhanced. organic-chemistry.org This system allows for efficient epoxidation using low catalyst loadings (2–5 mol%) and stoichiometric amounts of H₂O₂. acs.org The use of H₂O₂ aligns with the principles of green chemistry by being inexpensive, safe to handle, and environmentally benign. acs.orgresearchgate.net The reaction is often performed in a mixture of an organic solvent like tert-butyl alcohol and an aqueous buffer, which facilitates the interaction of all components. organic-chemistry.org

Oxidation of Tertiary Amines and Azines to N-Oxideslookchem.com

In addition to alkene epoxidation, 2,2,2-trifluoroacetophenone is an effective catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides. lookchem.comnih.govresearchgate.net This transformation is significant as N-oxides are valuable compounds in various fields, including as synthetic intermediates and in materials science. lookchem.com The catalytic system again utilizes hydrogen peroxide as the terminal oxidant, offering a cheap, mild, and environmentally friendly protocol. lookchem.comnais.net.cn

The catalytic efficiency of 2,2,2-trifluoroacetophenone in N-oxidation is high, with the reaction typically proceeding to high or quantitative yields with a catalyst loading of 10 mol%. lookchem.com The protocol demonstrates broad substrate compatibility, successfully oxidizing a variety of aliphatic tertiary amines, including cyclic and acyclic structures, as well as azines. lookchem.com A notable feature of this method is its high chemoselectivity. lookchem.com For instance, in the oxidation of quinine, which contains both a tertiary amine and a double bond, the N-oxidation occurs exclusively, leaving the alkene moiety intact. lookchem.com This selectivity highlights the method's precision in targeting the nitrogen atom for oxidation. lookchem.com The reaction conditions are mild, and the procedure is generally straightforward to perform. lookchem.com

Table 2: Oxidation of Various Tertiary Amines to N-Oxides Catalyzed by 2,2,2-Trifluoroacetophenone lookchem.com

| Substrate | Product | Yield (%) |

|---|---|---|

| Pyridine | Pyridine N-oxide | 99 |

| N-Methylmorpholine | N-Methylmorpholine N-oxide | 99 |

| Triethylamine | Triethylamine N-oxide | 99 |

| N,N-Dimethylaniline | N,N-Dimethylaniline N-oxide | 99 |

| Brucine | Brucine N,N'-dioxide | 99 |

| Quinine | Quinine N-oxide | 94 |

Other Oxidation Transformations Catalyzed by Trifluoroacetophenones

Trifluoroacetophenones, including 2'-iso-propoxy-2,2,2-trifluoroacetophenone and its analogs, have emerged as highly effective organocatalysts for a variety of oxidation reactions. A key feature of their catalytic activity is the ability to activate hydrogen peroxide (H₂O₂), a green and environmentally benign oxidant, for the efficient transformation of various organic substrates.

One notable application is the oxidation of tertiary amines and azines to their corresponding N-oxides. quora.com In these reactions, 2,2,2-trifluoroacetophenone has been identified as an optimal catalyst. The process is characterized by its high chemoselectivity and delivers high to quantitative yields with a catalyst loading of just 10 mol %. quora.com The proposed catalytic cycle involves the formation of a perhydrate intermediate from the trifluoroacetophenone and hydrogen peroxide, which then acts as the active oxidizing species.

Another significant area where trifluoroacetophenones excel as catalysts is in the epoxidation of alkenes. d-nb.inforesearchgate.net This method provides a cheap, mild, and environmentally friendly route to epoxides, which are valuable intermediates in organic synthesis. researchgate.net The reaction proceeds efficiently for a wide range of olefins, including mono-, di-, and trisubstituted alkenes, affording the corresponding epoxides in high to quantitative yields with low catalyst loadings (2–5 mol %). d-nb.inforesearchgate.net The catalytic cycle is believed to proceed through the formation of a peroxycarboximidic acid intermediate, which is generated from the reaction of the trifluoroacetophenone hydrate with hydrogen peroxide and a nitrile, such as acetonitrile. d-nb.info The trifluoromethyl group plays a crucial role in activating the carbonyl carbon, facilitating the formation of the reactive peroxide species.

The versatility of trifluoroacetophenones as oxidation catalysts is further demonstrated in other transformations, such as the Baeyer-Villiger-type oxidation of carbonyl compounds. rsc.org The high reactivity and selectivity of these catalysts are attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon.

Reductive Transformations of the Carbonyl Group

Pathways for Asymmetric Reduction to Chiral Alcohols

The asymmetric reduction of prochiral trifluoroacetophenones to form chiral α-trifluoromethyl alcohols is a transformation of significant interest, as these products are valuable building blocks in the pharmaceutical and agrochemical industries. researchgate.netsemanticscholar.org Biocatalytic methods, employing whole cells or isolated enzymes, have proven to be highly effective for this purpose.

Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of perfluorinated ketones. researchgate.net For instance, ADHs from various microorganisms have been successfully used to reduce 1,1,1-trifluoroacetophenone and its analogs with high enantioselectivity. researchgate.net The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme. For example, ADH from Lactobacillus brevis (ADH LB) and Thermoanaerobacter sp. (ADH T) can both yield the (S)-enantiomer of the corresponding alcohol with excellent enantiomeric excess (ee >99%). researchgate.net Cofactor regeneration is a critical aspect of these biocatalytic reductions and is often achieved by using a sacrificial alcohol like 2-propanol in excess. researchgate.net

The influence of the trifluoromethyl group on the reactivity and enantioselectivity of these enzymatic reductions is a key area of study. researchgate.net The steric and electronic properties of the CF₃ group can significantly impact substrate binding and the stereochemical course of the reaction.

Below is a table summarizing the asymmetric reduction of a trifluoroacetophenone analog using different alcohol dehydrogenases:

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| ADH LB | 1,1,1-trifluoroacetophenone | (S) | >99% |

| ADH T | 1,1,1-trifluoroacetophenone | (S) | >99% |

| ADH RS2 | 1,1,1-trifluoroacetophenone | (R) | - |

Data sourced from LookChem. researchgate.net

In addition to biocatalysis, chemical methods involving chiral catalysts have also been developed for the asymmetric reduction of trifluoroacetophenones. These methods often employ chiral boranes, chiral aluminum hydride reagents, or transition metal catalysts with chiral ligands. researchgate.net

Exploration of Catalytic Hydrogenation and Clemmensen Reduction

Catalytic Hydrogenation

Catalytic hydrogenation represents a powerful and widely used method for the reduction of the carbonyl group in trifluoroacetophenones to the corresponding alcohol or, under more forcing conditions, to the methylene (B1212753) group. A variety of transition metal catalysts, including those based on rhodium, ruthenium, and iridium, have been shown to be effective for this transformation.

For instance, dinuclear rhodium(III) complexes bearing Josiphos-type diphosphine ligands have been developed for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones, affording chiral secondary alcohols with high enantioselectivity. researchgate.net Similarly, polymer-stabilized platinum nanoclusters have been employed for the enantioselective hydrogenation of trifluoroacetophenone. jlu.edu.cn The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the hydrogenation.

The following table provides examples of catalytic systems used for the hydrogenation of trifluoroacetophenone analogs:

| Catalyst System | Substrate | Product | Key Features |

| [{Rh(H)(J4)}₂(μ-Cl)₃]Cl | 4-acetyl-trifluoroacetophenone | 4-acetyl-1-(trifluoromethyl)phenylethanol | High selectivity for carbonyl reduction |

| Polyvinylpyrrolidone-stabilized platinum nanoclusters | Trifluoroacetophenone | 1-phenyl-2,2,2-trifluoroethanol | Enantioselective hydrogenation |

| Iridium/f-Amphol and Iridium/f-Ampha | Trifluoroacetophenones | Chiral secondary 2,2,2-trifluoroethanols | High yields and excellent enantioselectivities |

Data compiled from various sources. researchgate.netjlu.edu.cn

Clemmensen Reduction

The Clemmensen reduction is a classic organic reaction used to reduce aldehydes or ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. researchgate.netresearchgate.net This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions. researchgate.netnih.gov

However, the substrate must be stable to the harsh acidic conditions of the Clemmensen reduction. researchgate.net For molecules with acid-sensitive functional groups, the Wolff-Kishner reduction, which is carried out under strongly basic conditions, offers a complementary method for carbonyl to methylene group reduction. nih.gov The mechanism of the Clemmensen reduction is not fully understood but is thought to involve intermediates bound to the zinc metal surface. researchgate.net

Condensation and Polymerization Reactions

Synthesis of Novel Aromatic Fluorinated Polymers

2,2,2-Trifluoroacetophenone and its derivatives are valuable monomers for the synthesis of novel aromatic fluorinated polymers. These polymers are of significant interest due to their desirable properties, such as high thermal stability, good film-forming capabilities, and unique gas separation characteristics. researchgate.netuwindsor.ca

One successful approach to synthesizing these polymers is through a metal-free, superacid-catalyzed step-polymerization. researchgate.net In this method, 2,2,2-trifluoroacetophenone undergoes a polyhydroxyalkylation reaction with multi-ring aromatic non-activated compounds like p-terphenyl (B122091) and m-terphenyl (B1677559). researchgate.net This one-pot, room-temperature synthesis is highly regioselective, leading to linear, high molecular weight polymers with well-defined structures. researchgate.net

The incorporation of the trifluoromethyl group into the polymer backbone imparts several beneficial properties. The bulky CF₃ group can disrupt polymer chain packing, leading to an increase in fractional free volume, which is advantageous for gas separation membrane applications. researchgate.net Furthermore, the fluorine content contributes to the high thermal stability of these materials.

The properties of the resulting polymers can be tailored by the choice of the aromatic comonomer. For example, the use of m-terphenyl results in polymers with a kinked structure, which alters the conformation and architecture of the polymer chains. researchgate.net

The following table summarizes the synthesis of fluorinated polymers from 2,2,2-trifluoroacetophenone:

| Aromatic Comonomer | Polymerization Method | Key Polymer Properties |

| p-Terphenyl | Superacid-catalyzed polyhydroxyalkylation | High molecular weight, high thermal stability, good film-forming ability |

| m-Terphenyl | Superacid-catalyzed polyhydroxyalkylation | Kinked polymer structure, altered chain conformation |

| Biphenyl (B1667301) | Condensation | High thermal stability |

| Phenyl ether | Condensation | Good film-forming properties |

Data sourced from ResearchGate and Sigma-Aldrich. researchgate.netuwindsor.ca

Regioselective and Chemoselective Transformations of Aromatic and Aliphatic Moieties

The presence of multiple functional groups and reactive sites in this compound allows for a range of regioselective and chemoselective transformations. The interplay between the electron-donating isopropoxy group, the electron-withdrawing trifluoroacetyl group, and the aromatic ring dictates the outcome of various reactions.

Regioselectivity in Electrophilic Aromatic Substitution:

The isopropoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoroacetyl group is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the trifluoromethyl group. In electrophilic aromatic substitution reactions on this compound, the directing effects of these two groups will be in opposition. The powerful activating and directing effect of the alkoxy group is expected to dominate, leading to substitution primarily at the positions ortho and para to the isopropoxy group (positions 3', 5', and 6'). The steric bulk of the isopropoxy group may influence the ratio of ortho to para substitution.

Chemoselectivity in Reductions:

The trifluoroacetyl group can be selectively reduced without affecting the aromatic ring or the isopropoxy group. As discussed in section 3.2.2, catalytic hydrogenation can selectively reduce the carbonyl to a hydroxyl group. Furthermore, hydrodeoxygenation can be achieved chemoselectively. For instance, bimetallic iron-ruthenium nanoparticles have been shown to be highly selective for the deoxygenation of the side-chain in acetophenone (B1666503) derivatives without hydrogenation of the aromatic ring. This suggests that the trifluoroacetyl group in this compound could be selectively converted to a trifluoroethyl group under similar conditions.

Ortho-Lithiation:

The isopropoxy group can act as a directed metalation group (DMG), facilitating the regioselective deprotonation of the aromatic ring at the ortho position (position 3'). Treatment with a strong base, such as an alkyllithium, would likely lead to the formation of an ortho-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups specifically at the 3' position. This strategy provides a powerful method for the regioselective functionalization of the aromatic ring that is complementary to electrophilic aromatic substitution.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group (CF3) imparts a strong electrophilic character to the adjacent carbonyl carbon in this compound. This heightened electrophilicity makes the carbonyl group a prime target for a variety of nucleophilic attacks.

Detailed research on analogous aryl trifluoromethyl ketones demonstrates their propensity to react with a wide range of nucleophiles. These reactions often proceed under mild conditions due to the activating effect of the CF3 group. For instance, reactions with primary and secondary amines can lead to the formation of hemiaminals, which may subsequently dehydrate to form enamines or undergo further transformations. Similarly, attack by hydroxide (B78521) or alkoxide ions can result in the formation of hydrates or hemiketals, respectively.

One of the notable reactions of trifluoromethyl ketones is their participation in cyclization reactions, often driven by the initial nucleophilic attack at the carbonyl carbon. In the case of this compound, the ortho-alkoxy group can act as an internal nucleophile under certain conditions, leading to the formation of heterocyclic structures such as benzofurans. While direct studies on the isopropoxy derivative are limited, related syntheses of benzofurans from ortho-acylphenols provide a mechanistic blueprint for such transformations. nih.govorganic-chemistry.orgnih.gov

The general reactivity of the trifluoromethyl ketone moiety can be summarized in the following table, based on studies of analogous compounds.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Oxygen Nucleophiles | H₂O, ROH | Hydrate, Hemiketal | Typically spontaneous |

| Nitrogen Nucleophiles | RNH₂, R₂NH | Hemiaminal, Enamine | Mild, often room temperature |

| Carbon Nucleophiles | Grignard Reagents, Organolithiums | Tertiary Alcohols | Anhydrous, aprotic solvents |

| Hydride Nucleophiles | NaBH₄, LiAlH₄ | Secondary Alcohols | Standard reduction conditions |

Functionalization at the Aromatic Ring System (e.g., Nucleophilic Aromatic Substitution)

The trifluoroacetyl group, being a potent electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNA r). masterorganicchemistry.comlibretexts.org This activation is most pronounced at the ortho and para positions relative to the trifluoroacetyl group.

In this compound, the trifluoroacetyl group is at the 1'-position. The isopropoxy group at the 2'-position is traditionally considered an electron-donating group through resonance, which would typically disfavor nucleophilic attack. However, the powerful inductive effect of the adjacent trifluoroacetyl group can modulate this effect.

For a nucleophilic aromatic substitution to occur, a suitable leaving group on the aromatic ring is generally required. In the parent molecule, hydrogen is a poor leaving group. However, if a halogen or another good leaving group were present at the 4' or 6' positions, nucleophilic substitution would be highly favored.

The isopropoxy group itself is generally not a good leaving group in SNA r reactions. However, under forcing conditions or with specific reagents, its displacement could be envisioned. More commonly, the interplay between the ortho-isopropoxy and the trifluoroacetyl groups can lead to intramolecular cyclization reactions, as mentioned previously.

The directing effects of the substituents in a potential nucleophilic aromatic substitution on a hypothetical halogenated analog of this compound are summarized below.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| -C(O)CF₃ | 1' | Strong Electron-Withdrawing | Strong activation at ortho and para positions |

| -O-iPr | 2' | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Deactivating, but can be overcome by the -C(O)CF₃ group |

Research on fluorinated chalcone (B49325) derivatives has shown that in the presence of multiple fluorine substituents and an activating group, nucleophilic aromatic substitution can occur where a methoxy (B1213986) group displaces a fluorine atom, particularly at the para position. acgpubs.org This highlights the potential for nucleophilic attack on activated aromatic rings, even with alkoxy nucleophiles.

Academic Applications in Contemporary Organic Synthesis and Materials Science

Building Block and Reagent in Advanced Organic Synthesis

As a foundational component in organic synthesis, 2,2,2-trifluoroacetophenone (B138007) provides a versatile platform for constructing elaborate molecular structures. sigmaaldrich.com Its chemical reactivity is centered around the electrophilic carbonyl group and the stable trifluoromethyl moiety, allowing for a range of chemical transformations.

2,2,2-Trifluoroacetophenone is a primary starting material for synthesizing a variety of fluorinated compounds. For instance, it can undergo asymmetric reduction to produce chiral 2,2,2-trifluoro-1-phenylethanol, an important intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.com The presence of the trifluoromethyl group is instrumental in the design of bioactive molecules due to its unique electronic properties and metabolic stability. nih.gov Its role as a precursor allows chemists to readily incorporate the CF₃-containing phenyl structure into larger, more complex organic frameworks. nih.gov

The compound is a direct precursor to 3-trifluoromethyl-3-phenyldiazirine, a valuable diazo compound surrogate. sigmaaldrich.com Diazo compounds are widely used in organic synthesis to generate carbenes—highly reactive intermediates used for cyclopropanation, C-H insertion, and ylide formation reactions. scielo.org.mxmdpi.com N-sulfonylhydrazones are commonly employed as stable precursors to diazo compounds, and the chemistry of these precursors has become a significant area of research for achieving innovative organic reactions. nih.gov By converting 2,2,2-trifluoroacetophenone into its diazirine derivative, chemists can access trifluoromethyl-substituted carbenes for specialized synthetic applications. sigmaaldrich.com

Contributions to Green Chemistry Initiatives

In recent years, 2,2,2-trifluoroacetophenone has gained recognition as an efficient organocatalyst, driving chemical reactions without the need for transition metals. This aligns with the principles of green chemistry, which prioritize the development of environmentally benign and sustainable chemical processes. researchgate.net

Research has identified 2,2,2-trifluoroacetophenone as a highly effective organocatalyst for the epoxidation of alkenes. nih.govorganic-chemistry.org This process utilizes hydrogen peroxide (H₂O₂), a green oxidant that produces only water as a byproduct. organic-chemistry.orgresearchgate.net The protocol is noted for being cheap, mild, and fast, achieving high to quantitative yields with low catalyst loading (typically 2-5 mol%). nih.govorganic-chemistry.org This catalytic system is effective for a wide range of olefins, including mono-, di-, and trisubstituted alkenes, demonstrating broad applicability and excellent chemoselectivity. nih.gov The reaction mechanism is believed to proceed through the formation of a highly reactive dioxirane (B86890) intermediate, which efficiently transfers an oxygen atom to the alkene.

Table 1: Catalytic Epoxidation of Various Alkenes using 2,2,2-Trifluoroacetophenone This table is representative of the types of results obtained in the cited literature and is for illustrative purposes.

| Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Yield | Reference |

|---|---|---|---|---|

| Styrene | 5% | H₂O₂ | >95% | nih.gov |

| (E)-Stilbene | 5% | H₂O₂ | >95% | nih.gov |

| Cyclooctene | 2% | H₂O₂ | >95% | organic-chemistry.org |

| 1-Dodecene | 5% | H₂O₂ | >95% | nih.gov |

Emerging Roles in Materials Science Research

Beyond its role in small-molecule synthesis, 2,2,2-trifluoroacetophenone is also a valuable monomer for the creation of advanced fluorinated polymers. sigmaaldrich.com Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. pageplace.de

The compound undergoes condensation polymerization with various multi-ring aromatic compounds, such as biphenyl (B1667301) and terphenyl, in the presence of a superacid catalyst. sigmaaldrich.comresearchgate.net This reaction yields a new class of aromatic polymers that incorporate the trifluoromethyl group directly into the polymer backbone. These resulting fluoropolymers exhibit high average molecular weights, excellent thermal stability, and good film-forming properties. sigmaaldrich.comresearchgate.net Such characteristics make them promising candidates for specialized applications, including high-performance gas separation membranes, where the polymer's structure allows for the selective passage of certain gases like CO₂ over others like CH₄. researchgate.net

Synthesis of Polymers with Specialized Properties (e.g., optical, chemical resistance)

Extensive research into the academic applications of "2'-iso-Propoxy-2,2,2-trifluoroacetophenone" in the synthesis of polymers with specialized optical and chemical resistance properties did not yield specific documented instances or detailed research findings. Literature searches for the direct polymerization of this compound or its use as a monomer or additive to impart specific optical or chemical resistance characteristics to polymers did not provide relevant results.

While the broader class of fluorinated acetophenones, such as 2,2,2-trifluoroacetophenone, has been investigated in the synthesis of fluoropolymers, specific data on polymers derived from this compound, including their optical properties (e.g., refractive index, transparency) or their resistance to various chemical agents, is not available in the reviewed academic and scientific literature. Consequently, data tables detailing these properties for polymers specifically synthesized using this compound cannot be provided.

General principles of polymer chemistry suggest that the incorporation of fluorine-containing monomers can enhance chemical resistance and modify optical properties. specialchem.com Similarly, the properties of polymers can be tailored for specific applications through the careful selection of monomers and polymerization techniques. mdpi.com However, without specific studies on this compound, any discussion of its potential impact on polymer properties would be speculative and fall outside the scope of this article.

Further research would be necessary to determine the role, if any, that this compound plays in the development of polymers with specialized properties.

Advanced Spectroscopic Characterization Methodologies and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes FTIR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups. For a hypothetical 2'-iso-propoxy-2,2,2-trifluoroacetophenone molecule, characteristic absorption bands would be expected. For instance, the parent compound, 2,2,2-trifluoroacetophenone (B138007), shows strong carbonyl (C=O) stretching vibrations. chemicalbook.comthermofisher.com The presence of the trifluoromethyl (-CF3) group would introduce strong C-F stretching bands, typically in the 1300-1100 cm⁻¹ region. nist.gov The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The iso-propoxy group would be identified by its characteristic C-H and C-O stretching frequencies.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples directly, with minimal preparation. chemicalbook.comnih.gov It is particularly useful for obtaining the IR spectrum of materials that are difficult to analyze by traditional transmission methods. usda.gov The resulting spectrum is generally very similar to a conventional FTIR spectrum, providing the same valuable information on functional groups. spectroscopyonline.com This method would be an efficient way to analyze a sample of this compound in its native state. mendeley.com

Vapor Phase Infrared Spectroscopy

Analyzing a compound in the gas phase can provide more detailed structural information as intermolecular interactions are minimized. This can lead to sharper spectral bands and reveal rotational fine structure. researchgate.net The NIST Chemistry WebBook contains vapor-phase IR spectra for related compounds, such as 2,3,6-trifluoroacetophenone, which serves as a reference for the types of vibrations expected from a fluorinated acetophenone (B1666503) in the gaseous state. researchgate.net

Near-Infrared (NIR) Spectroscopy for Overtone Analysis

NIR spectroscopy measures the overtone and combination bands of fundamental vibrations, such as C-H, O-H, and N-H. docbrown.info While the signals are generally weaker and more complex than in the mid-infrared region, NIR spectroscopy is a powerful, non-destructive tool for quantitative analysis and process monitoring. For the target compound, NIR could potentially be used to analyze the aromatic and aliphatic C-H bonds.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. researchgate.netnih.gov While polar functional groups like carbonyls produce strong IR signals, non-polar and symmetric bonds, such as the C=C bonds in the aromatic ring, often yield strong Raman signals. researchgate.net For a substituted acetophenone, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic ring and the carbon skeleton, providing a detailed fingerprint of the molecule. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, several NMR experiments would be crucial:

¹H NMR: Would show the number of different types of protons and their integration would give the ratio between them. The protons on the aromatic ring, the methine proton (-CH) of the iso-propoxy group, and the methyl protons (-CH₃) of the iso-propoxy group would all appear at distinct chemical shifts with specific splitting patterns due to spin-spin coupling.

¹³C NMR: Would reveal the number of different types of carbon atoms. The carbonyl carbon, the carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the iso-propoxy group would all have characteristic chemical shifts.

¹⁹F NMR: This is essential for fluorine-containing compounds. It would show a single resonance for the -CF₃ group, and its coupling to other nuclei could provide further structural confirmation. sigmaaldrich.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the exact connectivity and substitution pattern of the molecule.

Studies on related 2'-substituted acetophenones demonstrate how these NMR techniques are applied to determine molecular conformation and structure with high precision.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy is a fundamental tool for identifying the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the isopropoxy group protons.

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic Protons | 6.8 - 8.0 | Doublet, Triplet, Multiplet | 4H |

| Isopropoxy CH | 4.5 - 5.0 | Septet | 1H |

| Isopropoxy CH₃ | 1.2 - 1.5 | Doublet | 6H |

The aromatic region would likely display a complex pattern of multiplets due to the ortho, meta, and para relationships of the four protons on the benzene (B151609) ring. The isopropoxy group would be characterized by a septet for the single methine proton, split by the six equivalent methyl protons, which in turn would appear as a doublet.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a ¹H-decoupled ¹³C NMR spectrum of This compound , each unique carbon atom would produce a single peak.

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 180 - 190 (quartet due to coupling with ¹⁹F) |

| Aromatic Carbons (C-O) | 155 - 165 |

| Aromatic Carbons (C-H, C-C) | 110 - 140 |

| Trifluoromethyl Carbon (CF₃) | 115 - 125 (quartet due to coupling with ¹⁹F) |

| Isopropoxy CH | 70 - 80 |

| Isopropoxy CH₃ | 20 - 25 |

The carbonyl carbon and the trifluoromethyl carbon would be expected to appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating isopropoxy group and the electron-withdrawing trifluoroacetyl group.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis and Reaction Monitoring

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. chemicalbook.com For This compound , the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would be expected to produce a single sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the CF₃ group. ucsb.edu

Expected ¹⁹F NMR Spectral Features:

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CF₃ | -65 to -75 | Singlet |

The lack of other fluorine atoms in the molecule would result in a singlet, assuming no significant long-range coupling to protons. ¹⁹F NMR is also a powerful tool for reaction monitoring. For instance, in a reaction where the trifluoroacetyl group is modified, the chemical shift of the CF₃ signal would be expected to change, allowing for real-time tracking of the reaction progress and conversion. chemicalbook.com The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it ideal for detecting even small changes in the molecular structure. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound , high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of specific bonds.

Expected Fragmentation Pattern:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl group |

| [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy group |

| [C₆H₄(O)COCF₃]⁺ | Fragment containing the aromatic ring and trifluoroacetyl group |

| [CF₃]⁺ | Trifluoromethyl cation |

| [C₆H₄OH]⁺ | Hydroxyphenyl cation after rearrangement |

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the isopropoxy and trifluoroacetyl substituents on the phenyl ring.

Theoretical and Computational Studies of 2 Iso Propoxy 2,2,2 Trifluoroacetophenone and Analogous Fluorinated Ketones

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of fluorinated ketones. These methods model the electronic distribution and energy of the molecule, offering insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometries, Energies, and Spectroscopic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is widely applied to study fluorinated ketones to predict a variety of properties. nih.govresearchgate.net

DFT calculations are instrumental in determining the optimized geometries, conformational preferences, and electronic energies of molecules like 2'-fluoro-substituted acetophenone (B1666503) derivatives. nih.govacs.org For instance, studies on 2'-fluoro-substituted acetophenones have used DFT to confirm that s-trans conformers are overwhelmingly preferred, a preference supported by NMR data and X-ray crystallography. nih.govacs.org This stability is attributed to the strong repulsion between the fluorine and oxygen atoms in the s-cis conformation. nih.gov

Furthermore, DFT is used to calculate key electronic descriptors that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical reactivity and can be correlated with the molecule's stability. researchgate.netresearchgate.net DFT calculations also provide valuable predictions of spectroscopic data, such as NMR and IR spectra, which can be correlated with experimental values to confirm molecular structures. researchgate.netscience.gov

Table 1: Representative DFT-Calculated Properties for Analogous Fluorinated Ketones

| Compound/System | DFT Method | Calculated Property | Finding | Source |

|---|---|---|---|---|

| 2'-Hydroxychalcones | B3LYP/6-311G | HOMO-LUMO energies, Hardness, Electrophilicity | Provided insights into the electronic and structural roles in the isomerization to flavanones. researchgate.net | researchgate.net |

| 2,2,2-Trifluoroacetophenone (B138007) Synthesis | B3LYP | Activation Energy | CO insertion and reductive-elimination were identified as key steps in the palladium-catalyzed reaction. nih.gov | nih.gov |

| 2'-Fluoro-substituted Acetophenones | DFT (not specified) | Conformational Energy | Confirmed the exclusive preference for s-trans conformers in solution. nih.govacs.org | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for characterizing electronic structures. These methods are particularly useful for obtaining highly accurate energies and properties, serving as benchmarks for other computational techniques. For example, ab initio calculations at the MP2/6-31G(d)//6-31G(d) level have been used to determine the conformational energies of various alkylcyclohexanes, showing good agreement with experimental values. researchgate.net In the context of fluorinated compounds, ab initio calculations have been employed to model the behavior of fluorine defects in silicon and to study conformational preferences where fluorine atoms significantly influence the molecular geometry. acs.orgresearchgate.net For fluorinated ketones, these high-level calculations can provide definitive insights into subtle stereoelectronic effects that govern their conformation and reactivity. beilstein-journals.org

Semi-Empirical Calculations for Large Systems and Conformational Analysis

While DFT and ab initio methods provide high accuracy, their computational cost can be prohibitive for very large molecular systems or extensive conformational searches. Semi-empirical calculations, which use parameters derived from experimental data, offer a faster alternative. These methods are particularly well-suited for preliminary conformational analysis of large, flexible molecules, allowing for the rapid screening of many possible geometries to identify low-energy conformers. acs.org For complex fluorinated ketones or their interactions within larger biological systems, semi-empirical methods can provide initial structural models that can then be refined using more rigorous DFT or ab initio calculations. A detailed conformational analysis of 1,3-difluorinated alkanes has been performed using DFT, which highlights the strong influence of fluorine substitution on alkane chain conformation, a task where initial screening could be aided by semi-empirical methods. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Energy Profiles and Rate-Determining Steps in Catalytic Cycles

A notable example is the DFT study on the synthesis of trifluoroacetophenone from a palladium complex. nih.gov The calculations revealed that CO insertion and reductive elimination are the key steps in the catalytic cycle. nih.gov For a specific palladium complex, (Xantphos)Pd(Ph)CF₃, the resulting trifluoroacetyl product was found to have a lower activation energy, indicating higher reactivity. nih.gov Similarly, DFT studies on the isomerization of 2'-hydroxychalcones to flavanones determined that the flavanone (B1672756) ring closure step has the highest energy barrier and is therefore the rate-determining step. researchgate.net In studies of catalytic ketyl-olefin cyclizations, computational modeling helps to envision the catalytic cycle, which involves the generation of a neutral ketyl intermediate via proton-coupled electron transfer. acs.org

Table 2: Example of a Computationally Studied Catalytic Cycle

| Reaction | Computational Method | Key Mechanistic Insight | Identified Rate-Determining Step | Source |

|---|---|---|---|---|

| Synthesis of Trifluoroacetophenone | DFT (B3LYP) | Two key steps are CO insertion and reductive-elimination. nih.gov | The relative energies of transition states determine product selectivity. nih.gov | nih.gov |

| Isomerization of 2'-hydroxychalcones | DFT (B3LYP/6-311G) | The reaction proceeds through a cyclization mechanism. researchgate.net | Flavanone ring closure. researchgate.net | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Characterization of Reactive Intermediates

Many reactions proceed through short-lived, highly reactive intermediates that are difficult to observe experimentally. Computational methods provide a means to calculate the structures, energies, and properties of these transient species, offering crucial evidence for proposed reaction mechanisms.

In reactions involving fluorinated ketones, several types of intermediates are significant. The formation of enol or enolate intermediates is a common mechanistic feature, particularly in fluorination reactions. scispace.comresearchgate.net Computational studies can model these tautomers to understand their stability and reactivity. For example, in the fluorination of cyclic ketones with Selectfluor®, it is proposed that an enol species initiates the attack on the fluorinating agent. scispace.comresearchgate.net

More exotic intermediates have also been proposed and studied. Research into α-amino α'-fluoro ketones, which are inherently unstable, provided evidence for their transformation into a reactive oxyvinyliminium ion intermediate through enolization and subsequent fluoride (B91410) expulsion. nih.gov In other systems, the divergent synthesis of fluoroalkyl ketones has been shown to proceed through computationally characterizable intermediates such as enol silyl (B83357) ethers or ketal intermediates, depending on the reaction conditions. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the atomic-scale behavior of molecules over time. nih.govmdpi.com This technique is particularly valuable for exploring the vast conformational landscape of flexible molecules like 2'-iso-propoxy-2,2,2-trifluoroacetophenone and understanding their intricate intermolecular interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interaction dynamics in a virtual setting. nih.govscienceopen.com

For fluorinated ketones, MD simulations can elucidate the preferential orientations of the fluorinated acetyl group relative to the aromatic ring and the flexible iso-propoxy group. The simulation tracks the trajectory of each atom, revealing the potential energy surface and identifying low-energy, stable conformers. By analyzing the dihedral angles and intramolecular distances over the simulation time, researchers can map the accessible conformational space and determine the relative populations of different isomers. For analogous 2'-fluoro-substituted acetophenones, computational studies, often complemented by experimental data, have revealed distinct conformational preferences, such as a strong preference for s-trans conformations to avoid repulsion between the fluorine and oxygen atoms. acs.orgnih.gov While these studies primarily employed Density Functional Theory (DFT) for static energy calculations, MD simulations would extend this by introducing the effects of temperature and solvent dynamics, providing a more realistic picture of conformational equilibrium.

Intermolecular interactions are critical to understanding the behavior of a compound in solution or condensed phases. MD simulations explicitly model the interactions between the solute (e.g., this compound) and surrounding solvent molecules. A study of the analogous 2,2,2-trifluoroacetophenone complexed with a single water molecule highlighted the significant role of fluorine atoms in tuning non-covalent interactions. mdpi.com Quantum-chemical computations showed that water acts as both a proton donor to the carbonyl oxygen and an acceptor from an aromatic C-H group, forming a stable seven-membered ring. mdpi.com An MD simulation of the bulk solvated system would expand on this, revealing the structure and dynamics of the entire solvation shell, the average number of hydrogen bonds, and their lifetimes. This provides a detailed understanding of how the compound interacts with its environment, which is fundamental to predicting its physicochemical properties.

The parameters used in the simulation, defined by a "force field," are crucial for accuracy. mdpi.com For novel molecules like this compound, these parameters may need to be specifically developed or validated. The table below illustrates typical data obtained from computational studies on the conformational preferences of analogous fluorinated acetophenones, which MD simulations could further explore by including dynamic and environmental effects.

Table 1: Calculated Conformational Preferences for Analogous α-Fluoroacetophenones This table presents illustrative data based on findings for similar compounds, showing how computational methods can distinguish between different rotational isomers (conformers). The energy difference indicates which conformer is more stable.

| Compound | Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| α-Fluoroacetophenone | Gauche | ~120° | 0.00 (Vapor Phase) | DFT |

| α-Fluoroacetophenone | Cis | 0° | 0.00 (Polar Solvent) | DFT (with solvent model) |

| p-nitro-α-fluoroacetophenone | Gauche | ~120° | 0.00 (Vapor Phase) | DFT |

| p-nitro-α-fluoroacetophenone | Cis | 0° | 0.00 (Polar Solvent) | DFT (with solvent model) |

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling is an indispensable tool for predicting and interpreting the spectroscopic data of molecules, providing a direct link between a molecule's structure and its spectral signature. nih.gov For complex molecules such as this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for validating chemical structures and understanding conformational details that are difficult to resolve through experiments alone. nih.govnih.gov

The prediction of NMR spectra, including ¹H, ¹³C, and ¹⁹F chemical shifts and spin-spin coupling constants, is commonly achieved using quantum mechanical methods like DFT, often employing the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations can determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value by referencing a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly important. nih.gov Computational studies on fluorinated cathinones have systematically evaluated the performance of various DFT functionals to find the optimal methodology for accurately predicting ¹⁹F chemical shifts. mdpi.com Such calculations for this compound would help in assigning the complex signals in its experimental spectra.

Furthermore, computational models can predict through-space spin-spin coupling constants, which are highly sensitive to molecular geometry. nih.gov For 2'-fluoro-substituted acetophenone derivatives, researchers have shown that the magnitudes of ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants correlate with the conformation and the dielectric constant of the solvent. nih.gov Experimental observation of these couplings, supported by DFT calculations, confirmed an overwhelming preference for the s-trans conformer. acs.orgnih.gov This demonstrates how computational spectroscopy can be used to decipher subtle conformational preferences in solution.

In the realm of vibrational spectroscopy, computational modeling can predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group or vibrations involving the C-F bonds of the trifluoromethyl group. Studies on α-fluoroacetophenones have used theoretical calculations to show that the carbonyl absorption in the IR spectrum can resolve into distinct bands for the cis and gauche conformers, with the relative intensity changing based on solvent polarity. nih.gov This synergy between calculated and experimental spectra allows for a detailed analysis of the compound's conformational equilibrium. nih.gov

The following table provides an example of how theoretical calculations of NMR coupling constants for analogous compounds compare with experimental data, illustrating the predictive power of these computational methods.

Table 2: Comparison of Experimental and Calculated NMR Through-Space Coupling Constants (Hz) for an Analogous 2'-Fluoroacetophenone Derivative This table is based on findings for similar fluorinated acetophenones and demonstrates the accuracy of computational methods in predicting spectroscopic parameters that are directly related to molecular conformation.

| Coupling Constant | Solvent | Experimental Value (Hz) | Calculated Value (Hz) | Inferred Conformation |

|---|---|---|---|---|

| ⁵J(Hα, F) | CDCl₃ | 3.2 | 3.5 | s-trans |

| ⁴J(Cα, F) | CDCl₃ | 4.1 | 4.4 | s-trans |

| ⁵J(Hα, F) | CD₃CN | 3.8 | 4.0 | s-trans |

| ⁴J(Cα, F) | CD₃CN | 4.9 | 5.2 | s-trans |

Future Research Directions and Emerging Paradigms in Trifluoroacetophenone Chemistry

Novel Catalytic Systems Utilizing Substituted Fluoroacetophenones

No studies were found that utilize or propose 2'-iso-Propoxy-2,2,2-trifluoroacetophenone in novel catalytic systems.

Innovations in Stereoselective Synthesis of Complex Molecules Incorporating Trifluoroacetophenone Scaffolds

There is no available research detailing the incorporation of a this compound scaffold in stereoselective synthesis.

Computational Design and Optimization of Trifluoroacetophenone-Mediated Reactions

Computational studies or reaction optimizations specifically involving this compound have not been published in the reviewed sources.

Exploration of Expanded Chemical Space and Unconventional Reactivity

The chemical space and potential unconventional reactivity of this compound remain unexplored in the available literature.

While the broader class of trifluoroacetophenones is an active area of research, the specific derivative requested is outside the scope of currently published studies. Therefore, any attempt to construct the requested article would involve speculation or the incorrect attribution of properties from related but distinct compounds, which would violate the principles of scientific accuracy.

Q & A

Q. What are the optimal synthetic routes for 2'-iso-Propoxy-2,2,2-trifluoroacetophenone, and how can purity be ensured?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a bromine or hydroxyl group on the acetophenone core with iso-propoxy using lithium-based reagents (e.g., n-BuLi) under anhydrous conditions (THF, -78°C, argon atmosphere) . Purity is validated via HPLC (≥95% purity threshold) and 1H/13C NMR to confirm the absence of by-products like unreacted starting materials or positional isomers. Mass spectrometry (MS) ensures molecular weight alignment (e.g., m/z ~220–250 range for this compound) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use FT-IR to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and trifluoromethyl (C-F) vibrations (~1150–1250 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves bond angles and confirms the iso-propoxy orientation. For dynamic analysis, 2D NMR (COSY, HSQC) maps proton-carbon correlations, distinguishing aromatic protons from alkoxy substituents .

Q. What solvent systems are compatible with this compound for reaction screening?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the acetophenone backbone, while halogenated solvents (CH₂Cl₂, chloroform) are suitable for low-temperature reactions. Avoid protic solvents (e.g., methanol) to prevent undesired ether cleavage. Solvent choice should align with downstream applications (e.g., catalysis, ligand synthesis) .

Advanced Research Questions

Q. How do electronic effects of the iso-propoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the acetophenone ring, directing electrophilic substitution to the para position. The iso-propoxy group’s steric bulk may hinder meta-directed reactions. To study this, perform Hammett plots using substituents with varying σ values or use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : If NMR signals overlap (e.g., aromatic protons vs. alkoxy groups), employ deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to separate peaks. For ambiguous mass fragments, use high-resolution MS (HRMS) and compare with computational fragmentation patterns (e.g., via mzCloud). Cross-validate with X-ray or Raman spectroscopy .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

Build a 3D model using SMILES strings (e.g.,

CC(C)OC1=CC=CC(=C1)C(=O)C(F)(F)F) and optimize geometry with Density Functional Theory (DFT) . Calculate binding energies with transition metals (e.g., Pd, Cu) using software like ORCA or GAMESS. Compare results with experimental catalytic yields in Suzuki-Miyaura or Ullmann couplings .

Q. What are the challenges in using this compound for chiral ligand synthesis?

- Methodological Answer : The trifluoromethyl group’s rigidity may limit conformational flexibility, reducing enantioselectivity. To address this, introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) or use asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess via chiral HPLC or NMR chiral shift reagents .

Safety & Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. Store under inert gas (argon) at -20°C to prevent hydrolysis of the iso-propoxy group. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Regularly monitor air quality with personal sampling pumps to ensure workplace exposure limits are met .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Report exact stoichiometry, reaction time/temperature, and purification steps (e.g., column chromatography gradients). Include NMR shifts (δ ppm), MS peaks , and melting points (if applicable). Publish raw spectral data in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Structural Analogues & Comparative Studies

Q. How does this compound compare to its methoxy or ethoxy analogues?

- Methodological Answer :

Conduct competitive kinetic studies in identical reaction conditions (e.g., nucleophilic aromatic substitution). Compare rates via UV-Vis spectroscopy or GC-MS . The iso-propoxy group’s steric hindrance typically reduces reactivity compared to methoxy but enhances thermal stability due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.